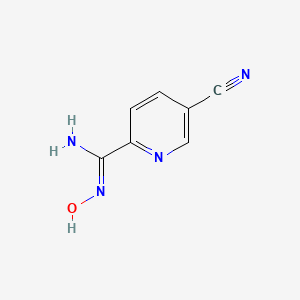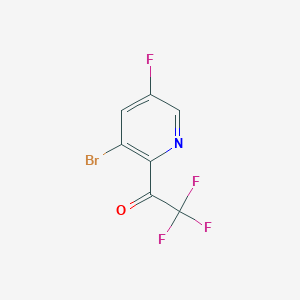
(3-Bromo-5-isopropylphenyl)methanamine hydrochloride
Overview
Description
(3-Bromo-5-isopropylphenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C10H14BrN·HCl. It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a bromine atom at the 3-position and an isopropyl group at the 5-position. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-isopropylphenyl)methanamine hydrochloride typically involves the following steps:
Bromination: The starting material, 5-isopropylphenylmethanamine, is subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.
Hydrochloride Formation: The resulting (3-Bromo-5-isopropylphenyl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent conversion to the hydrochloride salt under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-isopropylphenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the amine group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted phenylmethanamines can be formed.
Oxidation Products: Imines or other oxidized derivatives of the amine group.
Reduction Products: Secondary or tertiary amines.
Scientific Research Applications
(3-Bromo-5-isopropylphenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biological pathways and interactions involving amine-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-5-isopropylphenyl)methanamine hydrochloride depends on its specific application. In general, the compound can interact with biological targets through its amine group, which can form hydrogen bonds or ionic interactions with proteins, enzymes, or receptors. The bromine and isopropyl groups can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-5-methylphenyl)methanamine hydrochloride: Similar structure but with a methyl group instead of an isopropyl group.
(3-Chloro-5-isopropylphenyl)methanamine hydrochloride: Similar structure but with a chlorine atom instead of a bromine atom.
(3-Bromo-5-tert-butylphenyl)methanamine hydrochloride: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
(3-Bromo-5-isopropylphenyl)methanamine hydrochloride is unique due to the specific combination of bromine and isopropyl substituents, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
(3-bromo-5-propan-2-ylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-7(2)9-3-8(6-12)4-10(11)5-9;/h3-5,7H,6,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVGDPFYXFNDLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)CN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227272-65-1 | |
| Record name | Benzenemethanamine, 3-bromo-5-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227272-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384591.png)



![3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384597.png)







![(2-{2-[2-(4-Azidobenzoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1384610.png)
